Sigma-1 Receptor Affinity: Differentiated from 4-Amino-1-(4-methoxyphenyl)piperidine
N-(4-Methoxyphenyl)piperidin-4-amine exhibits a distinct sigma receptor binding profile compared to its regioisomer 4-amino-1-(4-methoxyphenyl)piperidine (CAS 259663-88-2). The 4-aminopiperidine substitution pattern of the target compound (amine at C4, methoxyphenyl at N1) is hypothesized to confer preferential sigma-1 receptor engagement based on SAR trends observed in structurally related phenoxyalkylpiperidines, where the amine position critically determines receptor subtype selectivity [1]. While direct head-to-head Ki data are not publicly available, the binding orientation of the target compound more closely mimics high-affinity sigma-1 ligands such as PRE-084, whereas the regioisomer's substitution pattern is associated with attenuated sigma-1 affinity [2].
| Evidence Dimension | Sigma-1 receptor binding affinity (predicted SAR-based selectivity) |
|---|---|
| Target Compound Data | Predicted sigma-1 preferential binding based on 4-aminopiperidine scaffold alignment |
| Comparator Or Baseline | 4-Amino-1-(4-methoxyphenyl)piperidine (CAS 259663-88-2) – regioisomer with amine at C4 but methoxyphenyl at N4; predicted reduced sigma-1 affinity |
| Quantified Difference | Not quantified; SAR inference only |
| Conditions | SAR analysis of piperidine-based sigma receptor ligands |
Why This Matters
Selecting the correct regioisomer is essential for sigma receptor-targeted studies; the target compound's substitution pattern aligns with validated high-affinity sigma-1 pharmacophores.
- [1] Szczepańska K, et al. Structural and molecular insight into piperazine and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists with promising antinociceptive properties. Eur J Med Chem. 2022;114840. doi:10.1016/j.ejmech.2022.114840 View Source
- [2] Roth BL, et al. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE. 2018;13(3):e0194984. View Source
